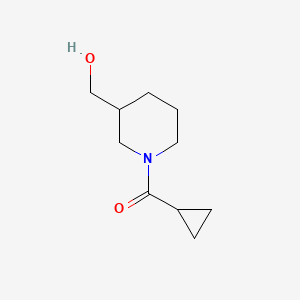![molecular formula C11H11FN6 B12229812 5-fluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B12229812.png)
5-fluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-2-amine is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorine atom, a pyrazine ring, an azetidine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the Pyrazine Ring: The pyrazine ring is introduced through a nucleophilic substitution reaction, where a suitable pyrazine derivative reacts with the azetidine intermediate.
Formation of the Pyrimidine Ring: The pyrimidine ring is formed through a condensation reaction involving appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles or electrophiles, depending on the specific substitution reaction
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
5-fluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Biological Studies: It is used in biological studies to understand its interaction with biological targets and its effects on cellular processes.
Chemical Biology: The compound is employed in chemical biology research to study its mechanism of action and its potential as a chemical probe.
Industrial Applications: It may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-fluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a key enzyme involved in a disease pathway, thereby reducing disease progression.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one: A compound with a similar fluorine and pyrazine structure, known for its potential as a PB2 inhibitor in influenza treatment.
Pyrazolo[3,4-d]pyrimidine: A compound with a similar pyrimidine structure, investigated for its CDK2 inhibitory activity in cancer treatment.
Uniqueness
5-fluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-2-amine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C11H11FN6 |
|---|---|
Molecular Weight |
246.24 g/mol |
IUPAC Name |
5-fluoro-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C11H11FN6/c12-8-3-15-11(16-4-8)17-9-6-18(7-9)10-5-13-1-2-14-10/h1-5,9H,6-7H2,(H,15,16,17) |
InChI Key |
RIDKAVNMWGZXFP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=NC=CN=C2)NC3=NC=C(C=N3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine](/img/structure/B12229731.png)
![N-tert-butyl-3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carboxamide](/img/structure/B12229744.png)
![3-[(4-cyclopropanecarbonylpiperazin-1-yl)methyl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B12229749.png)
![2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B12229751.png)
![3-[[(2-Ethyl-5-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride](/img/structure/B12229758.png)
![1-[5-(6-Phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B12229762.png)

![(4-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amine](/img/structure/B12229777.png)
![[2-(6-Cyclobutylpyrimidin-4-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol](/img/structure/B12229783.png)
![1-cyclopropanecarbonyl-4-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B12229788.png)
![4-Methyl-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine](/img/structure/B12229798.png)
![(3R)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B12229819.png)
![4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-2-cyclopropyl-6-methylpyrimidine](/img/structure/B12229824.png)
